molecular formula C4H12N2O2S B1287365 2-amino-N,N-dimethylethanesulfonamide CAS No. 91893-70-8

2-amino-N,N-dimethylethanesulfonamide

Cat. No.: B1287365
CAS No.: 91893-70-8
M. Wt: 152.22 g/mol
InChI Key: RTVWJWNJHGNHTD-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylethanesulfonamide is an organic compound with the molecular formula C4H12N2O2S. It is a white crystalline solid that is soluble in water and has good thermal stability . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-N,N-dimethylethanesulfonamide can be synthesized through a multi-step process:

    Reaction of 2-aminoethanesulfonic acid with formaldehyde: This step produces N-methyl-2-aminoethanesulfonic acid methyl ester.

    Reaction of N-methyl-2-aminoethanesulfonic acid methyl ester with dimethylamine: This step yields this compound.

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic routes as mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products

Scientific Research Applications

2-Amino-N,N-dimethylethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. It can modulate protein interactions by binding to active sites or altering protein conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

2-Amino-N,N-dimethylethanesulfonamide can be compared with other similar compounds such as:

    N,N-Dimethyl-2-aminoethanesulfonamide: Similar structure but lacks the amino group.

    N-Methyl-2-aminoethanesulfonamide: Contains only one methyl group instead of two.

    2-Aminoethanesulfonamide: Lacks the N,N-dimethyl groups

These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and interactions.

Properties

IUPAC Name

2-amino-N,N-dimethylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-6(2)9(7,8)4-3-5/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWJWNJHGNHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600417
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91893-70-8
Record name 2-Amino-N,N-dimethylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91893-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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